An In-Depth Technical Guide to Adenosine 5'-monophosphoramidate Sodium Salt
An In-Depth Technical Guide to Adenosine 5'-monophosphoramidate Sodium Salt
This guide provides a comprehensive overview of the chemical properties, biological significance, and analytical methodologies pertaining to Adenosine 5'-monophosphoramidate sodium salt. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical applications, ensuring a thorough understanding of this intriguing adenosine analog.
Introduction: The Significance of the Phosphoramidate Moiety
Adenosine 5'-monophosphoramidate is a fascinating analog of adenosine 5'-monophosphate (AMP), where a nitrogen atom replaces one of the non-bridging oxygen atoms in the phosphate group. This seemingly subtle substitution of a P-N bond for a P-O bond imparts unique chemical and biological properties to the molecule. The phosphoramidate linkage is notably more susceptible to acid-catalyzed hydrolysis compared to the phosphodiester bonds found in native nucleotides, a characteristic that has been ingeniously exploited in the design of prodrugs. Furthermore, the presence of the N-H group introduces a new site for hydrogen bonding and potential interactions with biological macromolecules. This guide will delve into the core chemical characteristics of the sodium salt of this compound, explore its stability and reactivity, discuss its known and potential biological roles, and provide detailed protocols for its synthesis and analysis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Adenosine 5'-monophosphoramidate sodium salt is paramount for its effective handling, formulation, and application in experimental settings.
| Property | Value | Source(s) |
| Chemical Name | Adenosine 5'-(Hydrogen Phosphoramidate) Monosodium Salt | [1] |
| Synonyms | Sodium ((2R, 3S, 4R, 5R)-5-(6-amino-9H-purin-9-yl)-3, 4-dihydroxytetrahydrofuran-2-yl)methyl phosphoramidate | [1] |
| CAS Number | 102029-68-5 | [1][2][3] |
| Molecular Formula | C₁₀H₁₄N₆NaO₆P | [1][2] |
| Molecular Weight | 368.22 g/mol | [1][2] |
| Appearance | White to off-white powder | [3] |
| Melting Point | >200°C (decomposition) | [2] |
| Solubility | Data for the parent compound, Adenosine 5'-monophosphate sodium salt, indicates solubility in water (10 mg/mL in PBS pH 7.2).[4] Definitive quantitative solubility data for the phosphoramidate in various solvents is not readily available in the reviewed literature. Anecdotal evidence from suppliers suggests potential solubility in aqueous buffers and DMSO, though experimental verification is recommended. | |
| pKa Values | For the parent compound, Adenosine 5'-monophosphate, the pKa values are approximately 3.8 and 6.2.[5] The pKa of the phosphoramidate moiety is expected to differ and would require experimental determination. | |
| Storage Conditions | 2-8°C, Refrigerator.[3] For long-term storage, -20°C is recommended.[6] |
Chemical Stability and Reactivity: The Lability of the P-N Bond
The defining chemical feature of Adenosine 5'-monophosphoramidate is the phosphoramidate (P-N) bond. The stability of this bond is highly dependent on the pH of the surrounding medium.
pH-Dependent Hydrolysis
In contrast to the relative stability of the phosphomonoester bond in AMP, the P-N bond of a phosphoramidate is susceptible to cleavage under acidic conditions. This acid-catalyzed hydrolysis proceeds via protonation of the nitrogen atom, which transforms the amino group into a better leaving group. Subsequent nucleophilic attack by water on the phosphorus atom leads to the cleavage of the P-N bond, yielding ammonia and Adenosine 5'-monophosphate (AMP).
The rate of this hydrolysis is significantly slower in neutral or alkaline solutions. This differential stability is a cornerstone of the prodrug applications of phosphoramidates, allowing for stability in the bloodstream (pH ~7.4) and targeted release in acidic microenvironments, such as those found in tumors or within cellular lysosomes. While specific kinetic data for the hydrolysis of Adenosine 5'-monophosphoramidate across a pH range is not extensively published, studies on related phosphoramidate-containing molecules consistently demonstrate this acid-labile characteristic.
Storage and Handling Recommendations
Given the pH-dependent stability, aqueous solutions of Adenosine 5'-monophosphoramidate sodium salt should be prepared in neutral or slightly alkaline buffers (pH 7.0-8.0) and stored at low temperatures to minimize hydrolysis. Studies on the stability of the parent compound, AMP, have shown that refrigerated solutions (4°C) are stable for extended periods, whereas solutions at room temperature show significant degradation over days.[6][7] It is prudent to apply similar precautions to the phosphoramidate analog. For long-term storage, it is advisable to keep the compound as a dry powder at -20°C.
Synthesis of Adenosine 5'-monophosphoramidate
The synthesis of nucleoside 5'-phosphoramidates can be achieved through several routes. A common and effective method involves the reaction of a nucleoside 5'-triphosphate with an amine, mediated by a coupling agent. This approach mimics aspects of biological enzymatic reactions, such as RNA capping.[8]
Synthetic Workflow Diagram
Caption: Synthetic workflow for Adenosine 5'-monophosphoramidate.
Step-by-Step Synthesis Protocol
The following is a generalized protocol based on the synthesis of nucleoside phosphoramidates from their corresponding triphosphates.[8]
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Adenosine 5'-triphosphate (ATP) and the amine source (e.g., an ammonium salt or aqueous ammonia) in anhydrous pyridine.
-
Activation: To the stirred solution, add trimethylsilyl chloride (TMSCl) dropwise. The TMSCl acts as a mediator for the reaction.
-
Reaction: Allow the reaction to proceed at room temperature for several hours. The progress of the reaction can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Upon completion, the reaction is typically quenched by the addition of a small amount of water or a buffer solution.
-
Purification: The crude reaction mixture is then purified to isolate the Adenosine 5'-monophosphoramidate. This is commonly achieved using chromatographic techniques such as ion-exchange chromatography or reversed-phase HPLC.
-
Characterization: The identity and purity of the final product should be confirmed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ³¹P, ¹³C) and Mass Spectrometry (MS).
Biological Activity and Potential Applications
While the biological role of endogenous Adenosine 5'-monophosphoramidate is not as well-defined as that of AMP, exogenous application of this compound and its analogs has revealed intriguing biological activities.
Role as a Signaling Molecule in Plants
Recent studies have demonstrated that exogenous Adenosine 5'-phosphoramidate can act as a signaling molecule in plants. In Arabidopsis thaliana seedlings, it has been shown to augment the metabolism of phenylpropanoids and salicylic acid.[9] This involves the activation of genes encoding key enzymes in these pathways, leading to the accumulation of important defense and signaling compounds like lignins, anthocyanins, and salicylic acid.[9] This suggests a potential role for Adenosine 5'-phosphoramidate in plant stress responses and development.
Prodrug Potential
The inherent acid-lability of the phosphoramidate bond makes it an attractive moiety for the design of prodrugs. The general principle is to mask a charged phosphate group of a bioactive nucleotide with a phosphoramidate linkage. This can improve the cell permeability of the nucleotide. Once inside the cell or in a specific target tissue with a lower pH, the phosphoramidate is cleaved, releasing the active nucleotide. This strategy has been successfully employed for various antiviral and anticancer nucleoside analogs. While specific prodrug applications of Adenosine 5'-monophosphoramidate itself are not extensively documented, it serves as a parent structure for more complex phosphoramidate prodrugs.
Interaction with Adenosine Signaling Pathways
Adenosine is a potent signaling molecule that exerts its effects through four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃.[10][11] These receptors are involved in a myriad of physiological processes, including cardiovascular function, neurotransmission, and inflammation.[10] Furthermore, the intracellular levels of cyclic AMP (cAMP), a critical second messenger, are regulated by the enzyme adenylyl cyclase, which can be modulated by adenosine receptor signaling.[12] Given that Adenosine 5'-monophosphoramidate can be hydrolyzed to AMP, it is plausible that it could indirectly influence these pathways by serving as a precursor to AMP and subsequently adenosine. However, direct interactions of Adenosine 5'-monophosphoramidate with adenosine receptors or adenylyl cyclase have yet to be fully elucidated and represent an area for future research.
Signaling Pathway Diagram
Caption: Potential metabolic fate and signaling cascade.
Analytical Methodologies
Accurate and robust analytical methods are essential for the characterization, quantification, and stability assessment of Adenosine 5'-monophosphoramidate sodium salt.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful technique for the separation and quantification of adenosine and its derivatives.
The following is a starting point for developing an HPLC method for the analysis of Adenosine 5'-monophosphoramidate. Optimization will likely be necessary depending on the specific HPLC system and column used.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: An aqueous buffer, such as 20 mM ammonium acetate, adjusted to a neutral pH (e.g., 6.8-7.2).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Elution: A gradient elution is recommended to effectively separate the relatively polar Adenosine 5'-monophosphoramidate from potential impurities and its hydrolysis product, AMP. A typical gradient might start with a low percentage of Solvent B (e.g., 5%) and gradually increase to a higher percentage over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 260 nm, which is the absorbance maximum for the adenine chromophore.[4]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., water or a water/DMSO mixture) and filter through a 0.22 µm syringe filter before injection.
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of Adenosine 5'-monophosphoramidate in unknown samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of Adenosine 5'-monophosphoramidate.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the ribose sugar and the adenine base. The chemical shifts of the protons on the ribose, particularly those near the 5' position, will be influenced by the phosphoramidate group.
-
³¹P NMR: Phosphorus-31 NMR is particularly informative as it directly probes the phosphorus environment. A single resonance is expected for the phosphoramidate group. The chemical shift of this peak will be distinct from that of the phosphomonoester in AMP, providing a clear way to distinguish between the two compounds.[13] The coupling of the phosphorus to adjacent protons (on the 5'-CH₂ group) can also provide valuable structural information.
-
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity. Electrospray ionization (ESI) is a suitable technique for this polar and non-volatile compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The mass spectrum of the parent compound, AMP, shows a characteristic fragment at m/z 136, corresponding to the adenine base.[5] Similar fragmentation patterns would be expected for the phosphoramidate.
Conclusion and Future Directions
Adenosine 5'-monophosphoramidate sodium salt is a molecule of significant interest due to the unique properties conferred by its phosphoramidate bond. Its pH-dependent stability has positioned it as a valuable structural motif in the field of prodrug design. Furthermore, emerging research highlights its potential as a signaling molecule in biological systems.
Future research should focus on several key areas. A more detailed investigation into the kinetics of its hydrolysis under various conditions would be invaluable for optimizing its use in different applications. Elucidating the specific molecular targets and mechanisms of action in mammalian systems, including its direct or indirect effects on adenosine receptors and adenylyl cyclase, could open up new therapeutic avenues. Finally, the development and validation of standardized analytical methods will be crucial for ensuring the quality and consistency of this compound in research and development settings. This in-depth guide provides a solid foundation for scientists and researchers to explore the full potential of this fascinating adenosine analog.
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